molecular formula C17H13N3O3S B11368223 4-nitro-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

4-nitro-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11368223
M. Wt: 339.4 g/mol
InChI Key: KMYUHEATXVYOOG-UHFFFAOYSA-N
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Description

4-NITRO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that features a nitro group, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introducing the nitro group to the benzene ring.

    Coupling Reactions: Forming the bond between the pyridine and benzene rings.

    Thioether Formation: Introducing the thiophene ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The pyridine and thiophene rings can be involved in various coupling reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or palladium on carbon.

    Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products

    Amines: From the reduction of the nitro group.

    Substituted Derivatives: From various substitution reactions.

Scientific Research Applications

4-NITRO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design.

    Materials Science: Use in the development of organic semiconductors or other advanced materials.

    Biological Studies: Investigating its interactions with biological molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors. The nitro group could be involved in redox reactions, while the pyridine and thiophene rings might participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the thiophene ring.

    N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the nitro group.

Uniqueness

The presence of both the nitro group and the thiophene ring in 4-NITRO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may confer unique chemical properties, such as specific redox behavior and electronic characteristics, making it distinct from similar compounds.

Properties

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

4-nitro-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C17H13N3O3S/c21-17(13-6-8-14(9-7-13)20(22)23)19(12-15-4-3-11-24-15)16-5-1-2-10-18-16/h1-11H,12H2

InChI Key

KMYUHEATXVYOOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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